Product packaging for 2-(Quinolin-7-yl)propanoic acid(Cat. No.:)

2-(Quinolin-7-yl)propanoic acid

Cat. No.: B13244953
M. Wt: 201.22 g/mol
InChI Key: NUGISDPGHPGKAW-UHFFFAOYSA-N
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Description

2-(Quinolin-7-yl)propanoic acid (CAS 1500548-32-2) is an organic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . It belongs to the quinoline family, a class of heterocyclic compounds known for their significant presence in pharmaceutical research and development. The structure features a propanoic acid chain attached to the 7-position of the quinoline ring system, making it a valuable versatile building block for the synthesis of more complex molecules. Researchers value this compound as a key synthetic intermediate, particularly in the exploration of novel pharmacologically active agents. Scientific literature indicates that quinoline-7-yl derivatives are investigated for their potential biological activities. For instance, structurally related compounds, such as those featuring a quinolin-7-yloxy moiety, have been described in patents for their application as antineoplastic agents (anti-cancer drugs) . This suggests that this compound could serve as a crucial precursor in the design and synthesis of new therapeutic candidates in oncology research. The carboxylic acid functional group allows for further chemical modifications, including amide coupling or esterification, enabling its integration into larger molecular architectures. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO2 B13244953 2-(Quinolin-7-yl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

2-quinolin-7-ylpropanoic acid

InChI

InChI=1S/C12H11NO2/c1-8(12(14)15)10-5-4-9-3-2-6-13-11(9)7-10/h2-8H,1H3,(H,14,15)

InChI Key

NUGISDPGHPGKAW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=CC=N2)C=C1)C(=O)O

Origin of Product

United States

Synthetic Methodologies for Quinolinyl Propanoic Acid Derivatives

Synthetic Routes to the Quinoline (B57606) Core

The formation of the quinoline ring system is a foundational step in the synthesis of 2-(quinolin-7-yl)propanoic acid. Chemists have developed several classical and modern methods to achieve this, with some of the most notable being the Skraup synthesis, the Doebner-von Miller reaction, and the Gould-Jacobs reaction.

Classical Quinoline Synthesis Approaches

Skraup Synthesis: The Skraup synthesis is a well-established method for producing quinolines, first reported by Zdenko Hans Skraup in 1880. mdpi.com The reaction typically involves heating an aniline (B41778) derivative with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. mdpi.comresearchgate.net The process begins with the dehydration of glycerol by sulfuric acid to form acrolein. nih.govmassey.ac.nz This is followed by a Michael addition of the aniline to the acrolein. researchgate.net The resulting intermediate then undergoes cyclization and oxidation to yield the quinoline ring. nih.govmassey.ac.nz To synthesize a precursor for this compound, a meta-substituted aniline would be the required starting material. The reaction is known to be highly exothermic and sometimes violent, often necessitating the use of a moderator such as ferrous sulfate. mdpi.commassey.ac.nz

Doebner-von Miller Reaction: A modification of the Skraup synthesis is the Doebner-von Miller reaction, which allows for the synthesis of a wider range of substituted quinolines. organic-chemistry.orgrsc.org This reaction utilizes α,β-unsaturated carbonyl compounds reacting with anilines in the presence of an acid catalyst, such as hydrochloric acid or Lewis acids like tin tetrachloride. nih.govorganic-chemistry.org The reaction mechanism is a subject of some debate but is thought to involve the in-situ formation of an α,β-unsaturated aldehyde or ketone from two carbonyl compounds via an aldol (B89426) condensation, which then reacts with the aniline. organic-chemistry.org This method offers a more versatile approach to producing substituted quinolines that can serve as intermediates. rsc.org

Gould-Jacobs Reaction for Key Intermediates

The Gould-Jacobs reaction provides a reliable route to 4-hydroxyquinolines, which are valuable intermediates that can be further functionalized. durham.ac.ukwikipedia.org The reaction begins with the condensation of an aniline with an ethoxymethylenemalonic ester. durham.ac.ukwikipedia.org The resulting anilidomethylenemalonate then undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. durham.ac.uk Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline (B1666331). durham.ac.uk This method is particularly effective for anilines bearing electron-donating groups at the meta-position, which would be necessary for targeting the 7-substituted quinoline scaffold. durham.ac.uk The resulting 4-hydroxyquinoline can then be converted to a 4-chloroquinoline (B167314), a versatile intermediate for further reactions. mdpi.com

Introduction of the Propanoic Acid Side Chain at the Quinoline Moiety

Once the quinoline core is synthesized, the next critical step is the introduction of the propanoic acid side chain at the 7-position. This can be accomplished through various carbon-carbon bond-forming strategies, nucleophilic aromatic substitution reactions, or by utilizing acrylic acid derivatives.

Carbon-Carbon Bond Formation Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds on the quinoline ring. A key precursor for these reactions is a 7-haloquinoline, such as 7-bromoquinoline (B152726) or 7-chloroquinoline (B30040). durham.ac.ukresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org To synthesize the propanoic acid side chain, 7-bromoquinoline could be reacted with methyl acrylate (B77674). This would form methyl 2-(quinolin-7-yl)acrylate, which can then be reduced to methyl 2-(quinolin-7-yl)propanoate and subsequently hydrolyzed to the target acid. The Heck reaction is known for its good functional group tolerance. organic-chemistry.orgmdpi.com

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org A 7-haloquinoline can be reacted with a protected propargyl alcohol. The resulting alkyne can then be subjected to hydrocarboxylation or other functional group transformations to generate the propanoic acid side chain. This method provides a versatile entry point to various side-chain-functionalized quinolines. wikipedia.orgbeilstein-journals.org

Wittig Reaction: The Wittig reaction provides a method to convert aldehydes and ketones into alkenes using a phosphonium (B103445) ylide. wikipedia.orglumenlearning.com Starting from quinoline-7-carbaldehyde, a Wittig reaction with an appropriate phosphorane, such as (carbethoxymethylidene)triphenylphosphorane, would yield ethyl quinolin-7-ylacrylate. openstax.orgorganic-chemistry.orgmasterorganicchemistry.com Similar to the product of the Heck reaction, this intermediate can be reduced and then hydrolyzed to afford this compound.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) can be employed to introduce the propanoic acid precursor, particularly if the quinoline ring is activated. For instance, a 7-chloroquinoline can undergo nucleophilic substitution. mdpi.com While direct substitution to form a carbon-carbon bond with a propanoate equivalent is challenging, a multi-step sequence can be effective. One reported method for a similar transformation at the 4-position involves the reaction of 4-chloroquinoline with diethyl sodiomethylmalonate, followed by a Krapcho de-ethoxycarbonylation to yield the ethyl 2-(quinolin-4-yl)propanoate. mdpi.com A similar strategy could potentially be applied to a 7-haloquinoline, especially if the ring is activated by other substituents.

Reactions Involving Acrylic Acid Derivatives

Direct reaction of the quinoline core with acrylic acid or its derivatives can also be a viable route, although these reactions often lead to N-alkylation in quinolone systems. acs.org For instance, the reaction of 2-quinolinone with acrylic acid derivatives results in the formation of 3-[2-oxoquinolin-1-(2H)-yl]propanoic acid derivatives through Michael addition at the nitrogen atom. acs.org To achieve C-alkylation at the 7-position, a different strategy is required. One potential approach involves the Friedel-Crafts-type reaction of a sufficiently activated quinoline with an acrylic acid derivative in the presence of a strong acid catalyst. However, regioselectivity can be a significant challenge in such reactions.

Ester Hydrolysis and Decarboxylation Procedures

The synthesis of quinolinyl propanoic acids often proceeds through an ester intermediate, which is then hydrolyzed to yield the final carboxylic acid. This two-step approach, involving esterification followed by hydrolysis, is a common strategy in organic synthesis.

Ester Hydrolysis: The conversion of a propanoate ester to the corresponding propanoic acid is typically achieved through hydrolysis under either acidic or basic conditions. aklectures.comyoutube.com Basic hydrolysis, also known as saponification, is widely used. masterorganicchemistry.com For instance, ethyl 3-[2-oxoquinolin-1(2H)-yl]propanoate can be hydrolyzed to 3-[2-oxoquinolin-1(2H)-yl]propanoic acid by treatment with sodium hydroxide (B78521) in aqueous ethanol. nih.govacs.org The reaction is generally monitored by thin-layer chromatography (TLC) until the starting ester is fully consumed. nih.govacs.org Acidification of the resulting carboxylate salt then yields the desired carboxylic acid. nih.govacs.org This process is fundamental in the synthesis of various carboxylic acid derivatives. youtube.com

The general mechanism for base-catalyzed ester hydrolysis involves the nucleophilic addition of a hydroxide ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating an alkoxide ion and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form a carboxylate salt. masterorganicchemistry.com An acidic workup is required to protonate the carboxylate and isolate the final carboxylic acid. masterorganicchemistry.com

Decarboxylation: Decarboxylation, the removal of a carboxyl group, is a key step in certain synthetic routes leading to quinoline scaffolds. For example, the Pfitzinger synthesis, which involves the reaction of isatin (B1672199) with a carbonyl compound, can yield quinoline-4-carboxylic acids. pharmaguideline.com These intermediates can then be decarboxylated, often by heating, sometimes in the presence of a catalyst like calcium oxide, to produce the substituted quinoline. pharmaguideline.com In a specific example, the synthesis of 6-substituted-4-quinoline carboxylic acids was achieved through the selective decarboxylation of 6-substituted quinoline-2,4-dicarboxylic acids at high temperatures (210 °C) in nitrobenzene. nih.gov Similarly, β-keto esters can undergo hydrolysis followed by decarboxylation when heated, which is a classic method for producing ketones and carbon dioxide. aklectures.comyoutube.com

Stereoselective Synthesis of Chiral Quinolinyl Propanoic Acid Variants

Creating chiral versions of quinolinyl propanoic acids with specific three-dimensional arrangements is critical for applications where stereochemistry dictates biological activity. This is achieved through stereoselective synthesis, which includes methods like asymmetric catalytic hydrogenation and diastereoselective approaches. Chiral carboxylic acids with an α-stereogenic center are vital components of many natural products and therapeutic agents. rsc.org

Asymmetric Catalytic Hydrogenation Methods

Asymmetric catalytic hydrogenation is a powerful technique for establishing stereocenters with high enantioselectivity. In the context of quinoline derivatives, this method is primarily used to reduce the heterocyclic ring system to produce chiral tetrahydroquinolines.

Researchers have developed highly effective chiral cationic ruthenium(II) and iridium(II) complexes for the asymmetric hydrogenation of a wide array of quinoline derivatives. dicp.ac.cnacs.orgnih.gov These catalysts, often featuring η6-arene ligands and chiral diamine ligands, can achieve excellent enantioselectivity (up to >99% ee) and full conversion under various conditions, including in alcoholic solvents, ionic liquids, or even under solvent-free conditions. dicp.ac.cnacs.orgnih.gov The reaction mechanism is understood to proceed via a stepwise transfer of H+ and H- outside the coordination sphere of the metal, with the enantioselectivity arising from CH/π interactions between the catalyst's arene ligand and the quinoline substrate's fused ring. dicp.ac.cnacs.org

While this method typically hydrogenates the pyridine (B92270) ring of the quinoline, leading to 1,2,3,4-tetrahydroquinolines, unusual chemoselectivity has been observed. acs.orgdicp.ac.cn Under certain conditions with specific ruthenium-PhTRAP catalysts, the hydrogenation can selectively occur on the carbocyclic (benzene) ring to yield chiral 5,6,7,8-tetrahydroquinolines. dicp.ac.cnrsc.org This selectivity opens avenues for creating different types of chiral quinoline cores.

Diastereoselective Approaches

Diastereoselective synthesis creates a specific diastereomer of a molecule that has multiple stereocenters. This can be achieved by using a substrate that already contains a chiral center, which then directs the formation of a new stereocenter. In the synthesis of quinoline derivatives, an asymmetric tandem reduction of 2-(aroylmethyl)quinolines has been accomplished with high enantioselectivity and good diastereoselectivity using chiral ruthenium catalysts. dicp.ac.cnnih.gov This process creates both a chiral center in the reduced quinoline ring and potentially at the benzylic position, leading to specific diastereomers. The development of such methods is crucial for synthesizing complex chiral molecules. rsc.org

Derivatization and Structural Modifications for Library Generation

The functionalization of the quinoline scaffold is a key strategy for creating libraries of diverse compounds for applications in medicinal chemistry and materials science. rsc.orgnih.gov By modifying the quinoline ring at various positions or altering its core structure, researchers can fine-tune the properties of the resulting molecules. rsc.org

Synthesis of Thioquinoline and Oxoquinoline Derivatives

Oxoquinoline Derivatives: The synthesis of oxoquinolines, particularly quinolin-2-ones, is well-established. These compounds can be prepared through various classical methods, such as the Conrad–Limpach–Knorr synthesis, which involves the reaction of anilines with β-keto esters. pharmaguideline.com At lower temperatures, this reaction yields a β-amino acrylate that cyclizes to a 4-quinolone, while at higher temperatures, 2-quinolones are formed. pharmaguideline.com More directly, quinolin-2-one can react with acrylic acid derivatives in a Michael-type addition to form N-substituted propanoic acid derivatives, such as 3-[2-oxoquinolin-1-(2H)-yl]propanoic acid. nih.govacs.org

Thioquinoline Derivatives: Thioquinoline derivatives, where a sulfur atom replaces the oxygen in an oxoquinoline or is otherwise incorporated, are also of interest. The synthesis of thioquinolines can be achieved through thionation reactions. For example, 4-hydroxy-2-quinolones can be treated with dimethyl sulfoxide (B87167) and acetic anhydride (B1165640) to produce 3-(dimethylsulfaneylidenes)-4-hydroxy-3,4-dihydroquinolin-2(1H)-one. preprints.org

Functionalization at Various Quinoline Ring Positions

The direct functionalization of the quinoline ring through C-H activation has become a powerful tool for introducing a wide range of substituents with high regioselectivity. rsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials, making it more efficient and atom-economical. rsc.org

Transition-metal catalysis is central to these transformations, with metals like palladium, cobalt, rhodium, and iridium enabling the selective introduction of functional groups at various positions. rsc.orgnih.gov

C-2 Functionalization: The C-2 position can be readily functionalized. For example, Pd-catalyzed oxidative cross-coupling of quinoline N-oxide with indoles can introduce a heteroaryl group at C-2. mdpi.com

C-3 and C-4 Functionalization: While C-2 and C-8 are often the most reactive sites, methods have been developed to target the C-3 and C-4 positions. Using specific directing groups or bulky ligands can steer the reaction to these less accessible sites. nih.govmdpi.com For instance, quinoline was arylated with a 3:1 selectivity for the C3 position over the C4 position using a specific catalytic system. nih.gov

C-8 Functionalization: The C-8 position can be selectively functionalized using transition-metal catalysts, often employing a directing group strategy. rsc.org Cobalt-catalyzed C-8 selective olefination and oxyarylation of quinoline-N-oxides have been successfully developed. rsc.org

By carefully choosing the catalyst, directing group, and reaction conditions, researchers can precisely modify the quinoline scaffold, enabling the synthesis of extensive compound libraries for various scientific investigations. rsc.orgrsc.org

Conjugation Strategies with Other Pharmacophores

The primary method for conjugating this compound involves the activation of its carboxylic acid group to facilitate amide bond formation with a suitable amine-containing pharmacophore. hepatochem.com This process often requires the use of coupling reagents to form a highly reactive intermediate. hepatochem.comnih.gov

Direct Amide Bond Formation:

This is the most straightforward approach, where the carboxylic acid is directly coupled with an amine. This reaction is typically mediated by a variety of coupling reagents.

Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They activate the carboxylic acid, which then reacts with the amine. Often, an additive such as 1-Hydroxybenzotriazole (HOBt) is included to improve efficiency and reduce side reactions like racemization. nih.gov

Phosphonium and Aminium Reagents: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient coupling agents often used in peptide synthesis and can be applied to complex molecule conjugation. growingscience.com

Linker-Mediated Conjugation:

In many cases, a linker is inserted between the quinoline moiety and the other pharmacophore. Linkers can influence the physicochemical properties of the conjugate, such as solubility and stability, and can be designed to be cleaved under specific physiological conditions (e.g., in a tumor microenvironment). nih.govsymeres.com

Non-cleavable Linkers: Simple alkyl or aryl chains, such as a piperazine (B1678402) linker, can be used to connect the two moieties. nih.gov These create a stable new chemical entity where both pharmacophores act in concert. For example, 4-aminoquinoline-pyrimidine hybrids have been conjugated via a piperazine linker to create potential antimalarial agents. nih.gov

Cleavable Linkers: These are designed to release the active pharmacophore at the target site. This is a key strategy in the design of antibody-drug conjugates (ADCs). symeres.com Examples include:

Acid-cleavable linkers: Hydrazones are a common type of acid-labile linker that are stable at physiological pH but are cleaved in the acidic environment of lysosomes.

Self-immolative linkers: A well-known example is the p-aminobenzyloxycarbonyl (PABC) linker, which degrades via an electronic cascade upon a specific trigger, releasing the drug. symeres.com

Research Findings in Quinoline Conjugation:

Several studies have demonstrated the successful conjugation of quinoline carboxylic acids with other bioactive molecules, illustrating the versatility of this approach.

Peptide Quinoline Conjugates: A synthesis of 4,8-disubstituted 2-phenylquinoline (B181262) amino acids has been reported, with their subsequent incorporation into peptides via solid-phase synthesis. acs.orgnih.gov These conjugates have been investigated as RNA-binding molecules. acs.orgnih.gov

Quinoline-Sulfonamide Hybrids: Hybrid compounds containing a quinoline moiety linked to an arylsulfonamide via a linker group have shown promising antimalarial activity. nih.gov

Ibuprofen-Quinoline Conjugates: The anti-inflammatory drug ibuprofen (B1674241) has been conjugated with quinoline scaffolds, demonstrating the potential to create dual-action anti-inflammatory and analgesic agents. nih.govfrontiersin.org

Quinoline-Chalcone Hybrids: Novel quinoline-4-carboxylic acid-chalcone hybrids have been synthesized and evaluated as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH). nih.gov

The table below summarizes various linker strategies and conjugated pharmacophores with quinoline derivatives based on published research.

Table 2: Examples of Quinoline Conjugation Strategies

Quinoline Scaffold Linker Type Conjugated Pharmacophore Resulting Hybrid Class Reference
2-Phenylquinoline-4,8-dicarboxylic acid derivative Direct Amide Bond (SPPS) Peptide (e.g., -Ser-Val-PheQ-Arg-) Peptide Quinoline Conjugate acs.org
4-Aminoquinoline (B48711) Alkylamine Chain Cinnamoyl Scaffold Quinoline-Cinnamic Acid Hybrid nih.gov
4-Aminoquinoline Piperazine Pyrimidine (B1678525) Quinoline-Pyrimidine Hybrid nih.gov
Quinoline-4-carboxylic acid Claisen-Schmidt Condensation Chalcone Quinoline-Chalcone Hybrid nih.gov

Mechanistic Investigations of Biological Actions

Molecular Target Identification and Validation

Understanding the specific molecular targets of a compound is crucial to elucidating its mechanism of action. For quinoline (B57606) derivatives, this involves a range of studies to identify and validate their interactions with biomolecules.

The interaction of quinoline derivatives with cellular receptors is a key area of investigation. For instance, certain quinoline-4-carboxylic acid derivatives have been studied for their potential to act as 5-HT3 receptor antagonists. nih.gov While specific receptor binding affinity data for 2-(Quinolin-7-yl)propanoic acid is not extensively detailed in the provided results, the broader class of quinoline compounds is known to interact with various receptors. For example, some quinoline derivatives have been investigated for their binding to the ROR1 pseudokinase, a target in cancer therapy. acs.org The general principle involves assessing the compound's ability to bind to a specific receptor, often quantified by determining its dissociation constant (Kd) or its concentration required for 50% inhibition of binding (IC50).

A significant mechanism of action for many therapeutic agents is the inhibition of enzymes. Quinoline-based compounds have been identified as inhibitors of various enzymes. nih.gov A notable example is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov Structure-guided design has led to the development of potent quinoline-based DHODH inhibitors. nih.gov The carboxylate group, a feature of this compound, is often crucial for these interactions, as seen in the salt bridge formation with arginine residues in the enzyme's active site. nih.gov

The characterization of enzyme inhibition involves determining the kinetics of the interaction, which can be competitive, non-competitive, or uncompetitive. mdpi.com For example, the inhibition of cyclooxygenase (COX) by 2-aryl propionic acid derivatives, a class of compounds structurally related to this compound, has been studied to understand their anti-inflammatory effects. researchgate.net The inhibitory concentration (IC50) is a common metric used to quantify the potency of an inhibitor. For instance, potent quinoline-based DHODH inhibitors have shown IC50 values in the nanomolar range. nih.gov

Table 1: Example of Enzyme Inhibition Data for a Quinoline-based Compound

CompoundTarget EnzymeIC50 (nM)
Analogue 41DHODH9.71 ± 1.4
Analogue 43DHODH26.2 ± 1.8
1,7-naphthyridine 46DHODH28.3 ± 3.3

This table presents data for illustrative quinoline-based DHODH inhibitors and not specifically for this compound. nih.gov

Quinoline derivatives have demonstrated the ability to interact with nucleic acids, which can be a significant aspect of their biological activity, particularly in the context of anticancer effects. orientjchem.org Some quinoline-3-carboxylic acid derivatives have been investigated as DNA minor groove binding agents. researchgate.net In-silico studies have shown that these compounds can bind to the A/T minor groove region of a B-DNA duplex through hydrogen bonds. researchgate.net The interaction with DNA can lead to DNA damage and induce apoptosis in cancer cells. researchgate.net The planar aromatic structure of the quinoline ring is well-suited for intercalation between the base pairs of DNA.

Cellular Pathway Elucidation

Beyond direct molecular interactions, it is essential to understand how a compound affects broader cellular processes and signaling pathways.

The binding of a compound to its molecular target can trigger a cascade of downstream signaling events. For example, the inhibition of DHODH by quinoline derivatives leads to pyrimidine depletion, which in turn halts cell cycle progression at the S-phase. nih.gov This can sensitize cancer cells to other therapeutic agents. nih.gov Similarly, the inhibition of the ROR1 pseudokinase by certain quinoline derivatives can suppress ROR1 phosphorylation and induce apoptosis in cancer cells. acs.org The study of these downstream effects often involves techniques like Western blotting to analyze changes in protein phosphorylation and expression levels within specific signaling pathways.

As demonstrated by the inhibition of DHODH, quinoline derivatives can have a direct impact on cellular metabolic processes. nih.gov The de novo pyrimidine biosynthesis pathway is a fundamental metabolic route, and its inhibition can have profound effects on cell growth and proliferation. nih.gov The antioxidant properties of some quinoline derivatives also suggest an influence on cellular metabolic processes related to oxidative stress. nih.govresearchgate.net The study of these impacts can involve metabolomic analyses to identify changes in the cellular concentrations of various metabolites following treatment with the compound.

Correlating Structure with Molecular Mechanism

The molecular mechanism of any compound is intrinsically linked to its chemical structure. For this compound, the key structural features are the quinoline ring system and the propanoic acid substituent at the 7-position. The interplay between these two components dictates the compound's physicochemical properties, such as its size, shape, and electronic distribution, which in turn govern its interactions with biological targets.

The quinoline scaffold itself is a "privileged" structure in medicinal chemistry, known to interact with a variety of biological targets. researchgate.net The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking and hydrophobic interactions with biological macromolecules like proteins and nucleic acids. nih.gov

The position of the substituent on the quinoline ring is critical in determining the specific biological activity. For instance, studies on different isomers of quinoline carboxylic acids have revealed that the location of the carboxylic acid group significantly influences the compound's inhibitory activity against specific enzymes. nih.gov

In a study of quinoline carboxylic acid analogs as inhibitors of dihydroorotate dehydrogenase, a key enzyme in pyrimidine biosynthesis, three critical regions for inhibitory activity were identified: the C(2) position, the C(4) position which requires a carboxylic acid, and the benzo portion of the quinoline ring. nih.gov This highlights the stringent spatial and electronic requirements for potent inhibition. While this study did not specifically investigate the 7-substituted propanoic acid derivative, it underscores the principle that the substituent's position is a key determinant of the molecular mechanism.

Furthermore, research on 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival, has shown that the 8-hydroxy-quinoline-7-carboxylic acid moiety is a crucial pharmacophore for activity. nih.gov Molecular modeling suggested that this scaffold interacts with key amino acid residues, such as Asp186 and Lys67, within the ATP-binding pocket of the kinase. nih.gov This indicates that the carboxylic acid at the 7-position, in concert with an adjacent hydroxyl group, plays a direct role in binding to the enzyme's active site. Although this compound lacks the 8-hydroxy group, the presence of the acidic propanoic acid group at the 7-position suggests a potential for similar interactions with positively charged or polar residues in enzyme active sites.

The propanoic acid side chain itself introduces several key features. It provides a carboxylic acid functional group, which is ionizable at physiological pH. This negative charge can form strong ionic bonds or hydrogen bonds with biological targets. The length and flexibility of the propanoic acid chain, as compared to a simple carboxylic acid, also influence how the molecule can orient itself within a binding pocket.

A comparative analysis of the structure-activity relationships of various quinoline derivatives can provide further insights. The following table summarizes findings from studies on related compounds, which can help in postulating the potential molecular interactions of this compound.

Compound ClassKey Structural FeaturesBiological Target/ActivityReference
Quinoline-4-carboxylic acidsCarboxylic acid at C4, bulky hydrophobic group at C2Dihydroorotate dehydrogenase inhibition nih.gov
8-Hydroxy-quinoline-7-carboxylic acids8-hydroxy and 7-carboxylic acid moietyPim-1 kinase inhibition nih.gov
Ethyl 2-(quinolin-4-yl)propanoatesPropanoate at C4Antimicrobial activity against H. pylori mdpi.com
3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivativesPropanoic acid derivative at N1 of a 2-oxoquinolineEGFR inhibition nih.govacs.org

Structure Activity Relationship Sar Studies

Influence of Quinoline (B57606) Ring Substitution on Biological Activity

The substitution pattern on the quinoline ring plays a critical role in modulating the biological activity of 2-(aryl)propanoic acid derivatives. The nature and position of these substituents can profoundly affect the compound's potency, selectivity, and pharmacokinetic properties.

Positional Effects of Substituents (e.g., at C-2, C-4, C-7)

The location of substituents on the quinoline nucleus is a key determinant of biological activity. While direct SAR studies on 2-(Quinolin-7-yl)propanoic acid are not extensively documented, valuable insights can be gleaned from related quinoline derivatives.

For instance, in the context of anticancer activity, substitutions at various positions have shown significant effects. Studies on 4-aminoquinolines have underscored the importance of the C-7 position. The presence of an electron-withdrawing group, such as a chlorine atom, at C-7 is often crucial for antimalarial activity. nih.gov In a series of 4-aminoquinoline (B48711) derivatives synthesized for their cytotoxic effects on breast cancer cell lines, the compound with a chloro group at the 7-position, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine, emerged as highly potent. nih.gov

Substitutions at other positions also exert considerable influence. For example, in a series of quinolinone-based P2X7 receptor antagonists, modifications at the R2 and R3 positions of the quinolinone scaffold were critical for optimizing activity. nih.gov Similarly, for quinoline-based topoisomerase I inhibitors, aryl substituents at the C-2 position and alkoxy groups at C-6 and C-7 were found to be important for their anticancer and TOP1 inhibitory activities. nih.gov

Role of Halogenation, Alkyl, and Heteroatom Substitutions

The chemical nature of the substituents on the quinoline ring is as important as their position.

Halogenation: As mentioned, a chloro group at the C-7 position is a common feature in many biologically active quinolines, including some with anticancer properties. nih.gov The introduction of a fluorine atom at the C-6 position has also been shown to be a favorable modification in certain quinoline-based antibacterial agents. nih.gov

Alkyl and Alkoxy Groups: The introduction of alkyl groups can influence lipophilicity and, consequently, cell permeability. In the case of 4-aminoquinolines, substitution with a methyl group at the C-3 position has been shown to produce a less toxic but also less active antimalarial compound compared to the unsubstituted analog. nih.gov Large and bulky alkoxy groups at the C-7 position have been associated with enhanced antiproliferative activity in some quinoline series. mdpi.com

Heteroatom Substitutions: The nitrogen atom within the quinoline ring itself is a key structural feature that influences the molecule's basicity and hydrogen bonding capacity, which are often critical for binding to biological targets. nih.gov The introduction of additional heteroatoms through substituents, such as in amino or piperazine (B1678402) groups, can further modulate these properties and impact biological activity.

Impact of the Propanoic Acid Side Chain on Activity Profile

Variations in Alkyl Chain Length and Branching

The length and branching of the alkyl chain of the carboxylic acid moiety can affect both the potency and the mechanism of action. In a study of 4-aminoalcohol quinoline derivatives, the length of the side chain was found to be more critical than stereochemistry for their antibacterial activity. nih.gov For some quinoline derivatives designed to reverse multidrug resistance in cancer, a minimum distance between a hydrophobic moiety and a basic nitrogen atom in the side chain was found to be crucial for high activity. nih.gov

While direct studies on varying the propanoic acid chain in this compound are limited, the extensive research on NSAIDs provides valuable parallels. For instance, the presence of the α-methyl group in 2-arylpropionic acids is a defining feature of the profen class and is known to be important for their anti-inflammatory activity. orientjchem.org

Importance of the Carboxylic Acid Functionality

The carboxylic acid group is a critical functional group that often plays a key role in the interaction of the molecule with its biological target. It is ionizable at physiological pH, which can influence solubility, cell permeability, and binding to target proteins through electrostatic interactions or hydrogen bonding.

In many NSAIDs, the carboxylic acid moiety is essential for their inhibitory activity against cyclooxygenase (COX) enzymes. orientjchem.org In the context of quinoline derivatives, the carboxylic acid group has also been shown to be important for various biological activities. For example, quinoline-4-carboxylic acid derivatives have been investigated as potent inhibitors of alkaline phosphatases. researchgate.net Furthermore, converting the carboxylic acid to an ester or amide can significantly alter the biological activity, as seen in studies on quinoline-2-carboxylic acid derivatives where esters and amides were synthesized to evaluate their anti-inflammatory and analgesic properties. nih.gov

Stereochemical Effects on Biological Potency and Selectivity

The presence of a chiral center at the C-2 position of the propanoic acid side chain in this compound means that it can exist as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different biological activities, potencies, and metabolic fates.

This stereoselectivity is famously demonstrated in the 2-arylpropionic acid class of NSAIDs. For many profens, such as ibuprofen (B1674241) and naproxen, the (S)-enantiomer is responsible for the majority of the anti-inflammatory activity, while the (R)-enantiomer is significantly less active or inactive. nih.gov This difference in activity is attributed to the stereospecific interaction with the active site of the COX enzyme.

Structure-Activity Relationship (SAR) of Modified Quinolinyl Propanoic Acid Derivatives

While comprehensive structure-activity relationship (SAR) data for this compound is not extensively available in public literature, analysis of related quinoline derivatives provides valuable insights into how modifications of the propanoic acid side chain could influence biological activity. The following sections explore the SAR of derivatives where the carboxylic acid is modified into thioethers, amides, esters, and hydrazides, drawing parallels from closely related quinoline structures.

Thioether and Other Bridging Linkages

Direct research on thioether derivatives of this compound is limited. However, studies on other quinoline-containing molecules where a thioether linkage is present offer a glimpse into the potential of this functional group. For instance, a series of coumarin-3-carboxylic acid derivatives incorporating a thioether quinoline moiety has been synthesized and evaluated for antibacterial activity against plant pathogens.

In this series, the quinoline ring was linked via a sulfur atom to the coumarin (B35378) scaffold. These compounds demonstrated that the presence and substitution pattern of the quinoline ring attached through a thioether bridge are critical for antibacterial effects. The research revealed that most of the synthesized compounds exhibited significant antibacterial activity against Xanthomonas oryzae pv oryzae (Xoo), Ralstonia solanacearum (Rs), and Acidovorax citrulli (Aac). nih.gov

Particularly, compound A9 , which has a chlorine atom at the 6-position of the quinoline ring, showed potent activity against Xoo and Aac. nih.gov This suggests that electrophilic substitution on the quinoline ring can modulate the biological activity of these thioether derivatives. The in-vivo efficacy of compound A9 against Aac was significant, indicating its potential as a lead for developing new antibacterial agents. nih.gov Further investigation showed that this compound could disrupt the bacterial cell morphology, inhibit motility and exopolysaccharide production, and prevent biofilm formation. nih.gov

Table 1: Antibacterial Activity of Selected Coumarin-3-carboxylic Acid Derivatives with Thioether Quinoline Moiety

Compound R Group (on Quinoline Ring) EC50 (μg/mL) vs. Xoo EC50 (μg/mL) vs. Aac
A1 H 25.13 24.31
A2 6-CH₃ 23.42 20.15
A9 6-Cl 11.05 8.05
A13 6-Br 19.87 15.66
A17 8-CF₃ 30.24 28.99
Thiodiazole Copper (Control) - 98.56 85.43

Data sourced from: nih.gov

Amide, Ester, and Hydrazide Derivatives

The carboxylic acid group of quinoline derivatives is a common site for modification to produce amides, esters, and hydrazides, often leading to a wide range of biological activities.

Amide Derivatives

The conversion of the carboxylic acid to an amide can significantly impact a molecule's physicochemical properties and its interaction with biological targets. In a series of 2-quinolone-4-carboxamide derivatives, coupling with L-alaninate under controlled conditions was found to be crucial for generating compounds with strong antibacterial activity. nih.gov For other quinoline derivatives, the presence of an amide group has been associated with anticancer properties. For instance, 4-aminoacrylamide substituents at the C-6 position of the quinoline ring have been noted to be important for optimal antitumor activity. researchgate.net

Ester Derivatives

Esterification of the carboxylic acid group in quinoline derivatives can serve as a strategy to create prodrugs or to fine-tune the lipophilicity and pharmacokinetic profile of a compound. In a study of 4-carboxy quinoline derivatives designed as multidrug resistance protein 2 (MRP2) inhibitors, the methyl ester of the most active compound was also evaluated. nih.gov The parent carboxylic acid (6d ) showed potent MRP2 inhibition, while its corresponding methyl ester (7d ) had reduced activity. This suggests that the free carboxyl group may be crucial for interaction with the target protein. nih.gov

Table 2: MRP2 Inhibitory Activity of a 4-Carboxy Quinoline Derivative and its Methyl Ester

Compound Description Reversal Fold (MRP2 Inhibition)
6d 4-Carboxy quinoline derivative 4.88
7d Methyl ester of 6d 2.50
Ketoprofen (Reference) - 2.90

Data sourced from: nih.gov

Hydrazide Derivatives

The hydrazide moiety is a versatile functional group that can act as a linker and participate in hydrogen bonding interactions with biological targets. The synthesis of hydrazide derivatives from quinoline carboxylic acids has led to compounds with a range of biological activities. For example, quinoline-2-carboxylic acid has been converted to its corresponding hydrazide, which then served as a precursor for synthesizing 1,3,4-oxadiazole (B1194373) and acetohydrazide derivatives. ajchem-a.com

In another study, a series of 2-((7-chloroquinolin-4-yl)amino)benzohydrazide derivatives were designed and evaluated as inhibitors of the kinesin Eg5 protein, a target for cancer therapy. georgiasouthern.edu The results showed that these hydrazide derivatives exhibited potent inhibitory and antiproliferative activity against breast cancer cells. Specifically, compounds 6d and 6e were identified as having significant activity. georgiasouthern.edu This highlights the potential of the hydrazide group, in combination with a substituted quinoline core, for developing anticancer agents.

Table 3: Inhibitory Activity of 2-((7-chloroquinolin-4-yl)amino)benzohydrazide Derivatives against Eg5

Compound R Group IC50 (μM)
6d 4-NO₂ 1.519
6e 4-Cl 0.2848

Data sourced from: georgiasouthern.edu

Computational Chemistry and in Silico Approaches

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is crucial for understanding the potential mechanism of action of a compound and for guiding lead optimization.

While specific molecular docking studies on 2-(Quinolin-7-yl)propanoic acid are not widely documented, research on structurally similar quinoline (B57606) derivatives provides significant insights into their potential binding modes and energetic profiles. For instance, docking studies on various quinoline derivatives have been performed against a range of protein targets, including enzymes and receptors implicated in diseases like cancer and infectious diseases.

These studies typically involve preparing the three-dimensional structures of the ligand and the protein, followed by the use of docking software to predict the most stable binding poses. The stability of these poses is evaluated using scoring functions, which provide an estimate of the binding affinity (e.g., in kcal/mol). For example, in a study on quinoline derivatives as potential anti-tubercular agents, a compound showed a high binding energy of -18.8 kcal/mol with the DNA gyrase enzyme. Another study on quinoline derivatives targeting the HIV reverse transcriptase enzyme reported docking scores as high as -10.67 kcal/mol.

The following table illustrates typical binding energy data obtained from molecular docking studies of quinoline derivatives with various protein targets.

Quinoline DerivativeProtein TargetDocking Score (kcal/mol)
Quinoline-based chalconeHIV Reverse Transcriptase-10.67
Substituted quinolineDNA Gyrase-18.8
2-aryl-quinoline-4-carboxylic acid derivativeLeishmania donovani N-myristoyltransferase-70.82 (Chemscore)
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamideEGFR-17.89

This table is illustrative and compiled from data on various quinoline derivatives, not specifically this compound.

A critical outcome of molecular docking is the identification of key amino acid residues within the protein's binding site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are fundamental to the stability of the ligand-protein complex.

Studies on quinoline derivatives have revealed common interaction patterns. For example, the nitrogen atom in the quinoline ring often acts as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan. The propanoic acid moiety of this compound, with its carboxyl group, is a potential hydrogen bond donor and acceptor, which could anchor the ligand within the binding site.

In a study of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents, key interactions were identified with residues such as Phe90, Tyr217, His219, and Asn376 in the active site of Leishmania donovani N-myristoyltransferase. Similarly, for quinoline derivatives targeting the epidermal growth factor receptor (EGFR), a key hydrogen bond interaction with Met769 was observed.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are developed using a dataset of compounds with known biological activities. These models can then be used to predict the activity of new, untested compounds. For quinoline derivatives, various QSAR models have been developed to predict their activity as anticancer, antimicrobial, and antiviral agents.

The development of a QSAR model typically involves selecting a set of molecular descriptors that characterize the physicochemical properties of the compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build the predictive model. The robustness of these models is assessed through statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A study on quinoline derivatives as p-glycoprotein inhibitors developed a reliable QSAR model to predict their inhibitory activity.

The predictive power of a QSAR model depends on the appropriate selection of molecular descriptors. These descriptors can be broadly classified into physicochemical descriptors (e.g., logP, molecular weight, polar surface area) and topological descriptors (e.g., molecular connectivity indices, shape indices).

For quinoline derivatives, studies have shown that a combination of electronic, steric, and hydrophobic descriptors often contributes to their biological activity. For example, in a 3D-QSAR study of quinoline derivatives as VEGFR-2 inhibitors, pharmacophoric features such as hydrogen bond acceptors, hydrogen bond donors, and aromatic rings were found to be crucial for activity. The identification of these key descriptors provides valuable guidance for the rational design of more potent analogs of this compound.

Virtual Screening for Novel Lead Identification

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based, relying on molecular docking, or ligand-based, using the principles of QSAR and pharmacophore modeling.

For quinoline-based scaffolds, virtual screening has been employed to identify novel hits for various therapeutic targets. For instance, an in silico target identification study of 2-aryl-quinoline-4-carboxylic acid derivatives used inverse virtual screening to identify N-myristoyltransferase as a potential target for their antileishmanial activity.

Given its structural features, this compound could be included in virtual screening libraries to explore its potential activity against a wide array of biological targets. The insights gained from such screening campaigns can accelerate the discovery of new therapeutic applications for this and related compounds.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational methods used to understand the conformational stability and dynamics of molecules by simulating the atomic-level movements over time. While specific MD studies on this compound are not extensively documented in publicly available literature, the principles and applications of this technique can be understood from research on related quinoline derivatives and aromatic carboxylic acids. nih.govacs.org These simulations provide valuable insights into how the molecule behaves in a solvated environment, its flexibility, and its stable conformations.

MD simulations for a molecule like this compound would typically begin by defining a force field, such as CHARMM or AMBER, which dictates the potential energy of the system as a function of its atomic coordinates. mdpi.comnih.gov The molecule would be placed in a simulated solvent box, often containing water and counterions to neutralize the system, creating a periodic boundary condition to mimic an infinite solution. nih.gov The system is then minimized to remove any steric clashes or unfavorable geometries before being gradually heated to a desired temperature and equilibrated. Following equilibration, a production simulation is run for a duration of nanoseconds to microseconds, during which the trajectory of each atom is calculated by solving Newton's equations of motion. mdpi.comnih.gov

Furthermore, analysis of dihedral angles can identify the preferred orientations and rotational barriers of the propanoic acid group relative to the rigid quinoline core. mdpi.com Hydrogen bond analysis can provide insights into intramolecular interactions and interactions with the surrounding solvent molecules, which are crucial for determining the molecule's solubility and conformational preferences. nih.gov The Solvent Accessible Surface Area (SASA) can also be calculated to understand the exposure of different parts of the molecule to the solvent. nih.gov

In the context of drug design, MD simulations can be used to study the interaction of this compound with a biological target, such as an enzyme. nih.govresearchgate.net In such cases, the analysis would also include the calculation of binding free energies, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), to predict the affinity of the molecule for the protein's binding site. nih.gov These simulations can reveal the key intermolecular interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-protein complex. nih.gov

Medicinal Chemistry Applications and Rational Drug Design Principles

Quinoline (B57606) Scaffold as a Privileged Structure in Drug Discovery

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged structure" in medicinal chemistry. tandfonline.comnih.govnih.gov This designation stems from its recurring presence in a multitude of biologically active compounds, including natural products and synthetic drugs with diverse therapeutic applications. nih.govresearchgate.netresearchgate.net The versatility of the quinoline ring allows it to interact with a wide array of biological targets, making it a valuable template for the design of novel therapeutic agents. tandfonline.comnih.govnih.gov

The utility of the quinoline scaffold is evident in its presence in approved drugs for various diseases, including cancer and infectious diseases. tandfonline.comnih.govrsc.org For instance, several quinoline-based compounds have been developed as kinase inhibitors and topoisomerase inhibitors for cancer therapy. tandfonline.comnih.gov The synthetic tractability of the quinoline ring system further enhances its appeal, enabling chemists to readily generate libraries of derivatives with diverse substitution patterns to explore structure-activity relationships (SAR). nih.govresearchgate.net The propanoic acid moiety attached to the 7-position of the quinoline ring in 2-(Quinolin-7-yl)propanoic acid introduces a carboxylic acid group, which can serve as a key interaction point with biological targets or be modified to modulate the compound's physicochemical properties.

Lead Optimization Strategies for Enhanced Potency and Selectivity

Once a lead compound like this compound is identified, lead optimization becomes a critical phase in the drug discovery process. This involves iterative chemical modifications to enhance its potency, selectivity, and pharmacokinetic properties.

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has spurred interest in the development of multi-target ligands, which are single molecules designed to interact with two or more distinct biological targets. mdpi.com The quinoline scaffold is an attractive framework for designing such agents due to its ability to be extensively functionalized. mdpi.com For instance, different substituents on the quinoline ring can be tailored to interact with the binding sites of different enzymes or receptors.

In the context of this compound, the quinoline core could be decorated with additional pharmacophoric features to engage with a second target. For example, a side chain designed to inhibit a specific kinase could be introduced at another position on the quinoline ring, while the propanoic acid group could interact with a different protein. This approach has been explored with other quinoline derivatives to create multi-target agents for conditions like cancer and Alzheimer's disease. mdpi.comnih.gov

Prodrug strategies are employed to overcome unfavorable physicochemical or pharmacokinetic properties of a drug candidate, such as poor solubility, limited permeability, or rapid metabolism. researchgate.net A prodrug is an inactive or less active derivative of a parent drug that is converted to the active form in the body. For a compound like this compound, the carboxylic acid group of the propanoic acid side chain is an ideal handle for prodrug design.

Esterification of the carboxylic acid is a common prodrug approach to mask the polar carboxyl group, thereby increasing lipophilicity and potentially enhancing membrane permeability. researchgate.net These ester prodrugs can be designed to be cleaved by esterases present in the body, releasing the active carboxylic acid at the target site. Another strategy involves the use of N-alkoxyquinoline derivatives, which can release the parent quinoline drug upon reduction. rsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Quinolin-7-yl)propanoic acid, and how can purity be validated?

  • Methodology :

  • Synthesis : Common routes include coupling quinoline-7-carboxylic acid derivatives with propanoic acid precursors via nucleophilic substitution or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura for aromatic systems) .
  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water).
  • Validation : Confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA) and NMR spectroscopy (¹H/¹³C, comparing peaks to reference spectra in databases like NIST Chemistry WebBook) .

Q. How can spectroscopic methods (NMR, IR, MS) be applied to characterize this compound?

  • Methodology :

  • NMR : ¹H NMR detects aromatic protons (quinoline ring: δ 8.5–9.0 ppm) and propanoic acid protons (δ 2.5–3.5 ppm). ¹³C NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons.
  • IR : Look for carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ (calculated for C₁₂H₁₁NO₂: 201.0790). Cross-reference with PubChem or NIST data .

Q. What are the key physicochemical properties (e.g., solubility, pKa) of this compound?

  • Methodology :

  • Solubility : Test in polar (water, DMSO) and non-polar solvents (hexane) via gravimetric analysis.
  • pKa Determination : Use potentiometric titration (0.1 M NaOH, aqueous-organic solvent mix) or UV-Vis spectroscopy at varying pH. For analogs like 2-(p-Tolyl)propanoic acid, pKa ≈ 4.7 .
  • Stability : Assess thermal stability via TGA and hydrolytic stability under acidic/basic conditions .

Advanced Research Questions

Q. How to design experiments to investigate the interaction of this compound with biological targets (e.g., enzymes, membranes)?

  • Methodology :

  • Target Selection : Prioritize proteins with quinoline-binding domains (e.g., kinases, cytochrome P450) using structural databases (PDB).
  • Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity (Kd).
  • Membrane Interaction : Employ fluorescence anisotropy or DSC to study effects on lipid bilayer fluidity, referencing studies on similar propanoic acid derivatives .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. pro-inflammatory effects)?

  • Methodology :

  • Variable Control : Standardize cell lines (e.g., THP-1 macrophages), culture conditions, and compound concentrations.
  • Mechanistic Studies : Use siRNA knockdown or CRISPR to isolate pathways (e.g., NF-κB vs. COX-2).
  • Data Reprodubility : Validate findings across multiple labs and share raw data via repositories like Zenodo .

Q. What advanced analytical techniques (e.g., LC-MS/MS, cryo-EM) are suitable for quantifying this compound in complex biological matrices?

  • Methodology :

  • LC-MS/MS : Optimize MRM transitions (e.g., m/z 201→154 for quantification) with isotopically labeled internal standards.
  • Metabolite Profiling : Use high-resolution orbitrap MS to identify phase I/II metabolites.
  • Structural Biology : Cryo-EM or X-ray crystallography to visualize compound-protein interactions at atomic resolution .

Q. How can computational methods (e.g., molecular docking, MD simulations) predict the pharmacokinetics and toxicity of this compound?

  • Methodology :

  • Docking : Use AutoDock Vina to predict binding modes with CYP450 isoforms (e.g., CYP3A4).
  • MD Simulations : GROMACS for 100-ns simulations to assess membrane permeability.
  • ADMET Prediction : Tools like SwissADME or ProTox-II estimate bioavailability, hepatotoxicity, and Ames test outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.